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Methylphosphonate -

Methylphosphonate

Catalog Number: EVT-1589423
CAS Number:
Molecular Formula: CH3O3P-2
Molecular Weight: 94.006 g/mol
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Product Introduction

Description
Methylphosphonate(2-) is an organophosphonate oxoanion obtained by deprotonation of the phosphonate OH groups of methylphosphonic acid. It is a conjugate base of a methylphosphonate(1-).
Overview

Methylphosphonate is an organophosphorus compound characterized by a methyl group bonded to a phosphonate functional group. It is significant in various fields, including organic synthesis and biochemistry, particularly in the development of nucleic acid analogs. Methylphosphonates are known for their stability and utility in synthesizing oligonucleotides, which are essential for genetic research and therapeutic applications.

Source and Classification

Methylphosphonate compounds can be derived from various phosphorus-containing reagents. They are classified under organophosphorus compounds, which are widely used in agricultural and pharmaceutical industries. Methylphosphonates can also be categorized based on their structural variations, including those with different alkyl or aryl groups attached to the phosphorus atom.

Synthesis Analysis

Methods

Several methods exist for synthesizing methylphosphonate. A prominent method involves the reaction of trimethyl phosphite with various catalysts under controlled conditions. For example, one method utilizes benzene sulfonic acid as a catalyst, where trimethyl phosphite reacts under an inert gas atmosphere at elevated temperatures (130-160 °C) to yield dimethyl methylphosphonate with high purity and yield .

Technical Details:

  • Reagents: Trimethyl phosphite, benzene sulfonic acid.
  • Conditions: Inert atmosphere (nitrogen or argon), temperature control (130-160 °C), pressure management (1.2-10 atmospheres).
  • Yield: Reported yields can reach up to 93% with purities exceeding 99% after purification processes such as distillation.
Molecular Structure Analysis

Structure

The molecular structure of methylphosphonate consists of a central phosphorus atom bonded to three oxygen atoms and one carbon atom from the methyl group. The general formula is C2H7O4P\text{C}_2\text{H}_7\text{O}_4\text{P}.

Data:

  • Molecular Weight: Approximately 110.03 g/mol.
  • Structural Representation:
    • The phosphorus atom is tetrahedrally coordinated by the oxygen atoms, forming a phosphonate ester linkage with the methyl group.
Chemical Reactions Analysis

Reactions

Methylphosphonates participate in various chemical reactions, primarily due to their electrophilic phosphorus center. They can undergo nucleophilic substitutions and hydrolysis reactions.

Technical Details:

  • Nucleophilic Substitution: Methylphosphonates can react with nucleophiles such as amines or alcohols to form more complex phosphonates.
  • Hydrolysis: In aqueous environments, methylphosphonates can hydrolyze to form phosphonic acids and alcohols.
Mechanism of Action

Process

The mechanism of action for methylphosphonates, particularly in biological contexts, often involves their incorporation into oligonucleotides. This modification enhances the stability of the nucleic acids against enzymatic degradation.

Data:

  • Stability: Methylphosphonate linkages confer resistance to nucleases compared to traditional phosphodiester bonds.
  • Binding Affinity: Oligonucleotides containing methylphosphonate linkages exhibit increased binding affinity for complementary RNA sequences, making them valuable in therapeutic applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid or solid.
  • Boiling Point: Varies depending on specific derivatives but generally around 100 °C.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and methanol.
  • Reactivity: Exhibits reactivity towards nucleophiles and can undergo hydrolysis under acidic or basic conditions.

Relevant Data:

  • Methylphosphonates are stable under normal conditions but may decompose upon prolonged exposure to strong acids or bases.
Applications

Methylphosphonates have significant scientific uses:

  • Nucleic Acid Synthesis: They are essential in synthesizing oligonucleotide analogs that are used in gene therapy and antisense technology.
  • Research Tools: Methylphosphonate-modified oligonucleotides are employed in biochemical studies to investigate RNA interactions and stability.
  • Therapeutics: Due to their stability, they are being explored as potential therapeutic agents for diseases involving RNA targets.
Biosynthesis Pathways & Enzymatic Mechanisms

Methylphosphonate Synthase (MPnS) Catalytic Activity & Structural Characterization

Methylphosphonate synthase (MPnS) catalyzes the conversion of 2-hydroxyethylphosphonate (2-HEP) to methylphosphonate (MPn) and CO₂, a reaction critical for methane production in oxygenated marine environments. This non-heme Fe(II)-dependent enzyme utilizes molecular oxygen without requiring external electron donors, deriving all four reduction equivalents from the substrate itself [1] [8] [10]. Structural analysis at 2.35-Å resolution reveals MPnS adopts a bicupin fold with dimeric quaternary structure. The active site contains an unusual 2-His-1-Gln iron-coordinating triad (H148/H190/Q152 in Nitrosopumilus maritimus MPnS), contrasting the canonical 2-His-1-carboxylate motif in most oxygenases [1] [10]. Substrate binding involves bidentate coordination of 2-HEP to Fe(II) through its hydroxyl and phosphonate oxygen atoms, stabilized by residues Arg102, Tyr110, Asn145, and Trp449' from the adjacent protomer [1]. The C-terminal tail (residues Ala442-Ser457) exhibits conformational mobility, acting as a "gate" controlling substrate access to the active site [1] [8].

Table 1: Structural Features of Methylphosphonate Synthase

CharacteristicDetails
Resolution2.35 Å (substrate-bound) [1]
Oligomeric StateDimer
Iron LigandsHis148, His190, Gln152 (N. maritimus)
Substrate CoordinationBidentate: 2-HEP hydroxyl and phosphonate oxygens
Key Stabilizing ResiduesArg102, Tyr110, Asn145, Lys28', Trp449'
Mobile ElementC-terminal tail (Ala442-Ser457)

Comparative Analysis of MPnS & Hydroxyethylphosphonate Dioxygenase (HEPD) Functional Divergence

Despite sharing a conserved bicupin fold and 2-His-1-Gln iron triad, MPnS and HEPD catalyze divergent reactions from their common substrate (2-HEP). HEPD cleaves 2-HEP to hydroxymethylphosphonate (HMP) and formate, whereas MPnS produces MPn and CO₂ [1] [4] [7]. Structural superposition reveals high similarity (RMSD 1.9 Å over 427 Cα atoms) between N. maritimus MPnS and Streptomyces albus HEPD (SaHEPD), with identical substrate-binding residues [1] [10]. The functional divergence stems from subtle differences near the glutamine ligand: MPnS contains Phe162 and Ile184, which pack tightly beneath Gln152, restricting its mobility. In contrast, SaHEPD has Tyr163 and Gly184, creating a cavity enabling Gln153 to adopt non-coordinating conformations [1] [8]. This plasticity allows HEPD to accommodate reaction intermediates requiring Gln dissociation. Crucially, mutating SaHEPD (Y163F/G184I) converts it into a functional MPnS, confirming these residues as molecular determinants of product specificity [1] [10].

Table 2: Functional Divergence Between MPnS and HEPD

FeatureMPnSHEPD
Primary Reaction2-HEP → Methylphosphonate + CO₂2-HEP → Hydroxymethylphosphonate + Formate
Iron Triad FlexibilityFixed Gln coordinationDynamic Gln coordination
Key Structural ResiduesPhe162, Ile184 (N. maritimus)Tyr163, Gly184 (S. albus)
Kinetic Parameters (kcat)0.18 s⁻¹ (N. maritimus) [3]1.2 s⁻¹ (SaHEPD mutant) [1]

Isotopic Tracer Studies on Hydrogen Transfer Mechanisms in MPn Biosynthesis

Stereochemical analysis using deuterium-labeled substrates elucidates MPnS's hydrogen transfer mechanism. Incubation of MPnS with (R)-[2-²H₁]-2-HEP yields exclusively deuterated MPn (²H-MPn), while (S)-[2-²H₁]-2-HEP produces unlabeled MPn. This demonstrates stereospecific transfer of the pro-R hydrogen at C2 of 2-HEP to the methyl group of MPn [3] [8]. Assays in D₂O confirm the transferred hydrogen originates from the substrate, not solvent. Kinetic isotope effects (KIEs) reveal neither hydrogen abstraction step is rate-limiting under saturating substrate conditions:

  • kcat values: 0.18 s⁻¹ (2-HEP) vs. 0.17 s⁻¹ (²H-labeled isotopologues)
  • Km increases for deuterated substrates suggest KIEs influence binding/early steps [3] [8].

Substrate analog studies using 2-hydroxypropylphosphonate (2-HPP) show MPnS exclusively processes the R-enantiomer, producing 2-oxopropylphosphonate. This confirms pro-S hydrogen abstraction at C2 initiates catalysis, analogous to HEPD [3] [8].

Role of Non-Heme Iron Coordination Triads in Substrate Specificity

The 2-His-1-Gln triad in MPnS represents a structural innovation enabling its unique catalytic function. Unlike classical 2-His-1-carboxylate triads, the neutral Gln ligand modulates iron redox potential and oxygen activation kinetics [8] [10]. The triad geometry favors formation of a ferric-superoxo intermediate (Fe(III)-O₂•⁻), which abstracts the pro-S hydrogen from C2 of 2-HEP, generating a substrate radical [8]. This radical reduces Fe(III) to Fe(II), forming phosphonoacetaldehyde, which undergoes oxidative decarboxylation. The Fe(IV)=O species abstracts hydrogen from the C1 hydroxyl, triggering C-C bond cleavage via β-scission to yield MPn [8]. Neighboring residues Tyr110 and Arg102 orient the phosphonate group, while Phe162/Ile184 constrain Gln mobility, preventing water access and ensuring efficient CO₂ release [1] [8] [10].

Table 3: Active Site Architectures in Phosphonate-Modifying Enzymes

EnzymeIron TriadKey Structural FeaturesCatalytic Outcome
MPnS2-His-1-GlnClosed cavity; Gln immobilizedMethylphosphonate + CO₂
HEPD (Class II)2-His-1-GlnSolvent-accessible cavity; flexible GlnHydroxymethylphosphonate + Formate
HppE2-His-1-GluAcidic ligand; substrate epoxidationFosfomycin epoxide

Evolutionary Conservation of Phosphonate Biosynthetic Gene Clusters in Marine Microbiomes

Phosphoenolpyruvate mutase (pepM), the gateway enzyme for phosphonate biosynthesis, serves as a molecular marker for identifying phosphonate producers. Genomic surveys reveal pepM in ~5% of bacterial genomes and ~7% of marine metagenomes, indicating widespread phosphonate biosynthesis capacity [5] [9]. MPnS-containing operons (pepM-ppd-pdh-mpnS) are particularly abundant in marine archaea (e.g., Nitrosopumilus maritimus) and bacteria, including the ubiquitous SAR11 clade (Pelagibacter ubique) [1] [8] [10]. This distribution correlates with phosphorus-scarce environments like oligotrophic oceans, where phosphonates serve dual roles:

  • Phosphorus Storage: Methylphosphonate comprises 5–10% of dissolved organic phosphorus in surface oceans [5] [9].
  • Methane Precursor: C-P lyase-mediated cleavage releases bioavailable phosphorus and methane, resolving the "oceanic methane paradox" [1] [8] [10].

Metagenomic studies identify dozens of discrete MPnS variants in marine microbiomes, with sequence markers (Phe/Ile at Gln-adjacent positions) confirming functional conservation [1] [5]. The ubiquity of these genes underscores methylphosphonate's ecological significance in global carbon and phosphorus cycling.

Properties

Product Name

Methylphosphonate

IUPAC Name

methyl-dioxido-oxo-λ5-phosphane

Molecular Formula

CH3O3P-2

Molecular Weight

94.006 g/mol

InChI

InChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4)/p-2

InChI Key

YACKEPLHDIMKIO-UHFFFAOYSA-L

SMILES

CP(=O)([O-])[O-]

Synonyms

aluminum methylphosphonate
dihydrogen methylphosphonate
methylphosphonate
methylphosphonic acid

Canonical SMILES

CP(=O)([O-])[O-]

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